molecular formula C4H5N3O2 B1328775 1-Methyl-4-nitro-1H-pyrazole CAS No. 3994-50-1

1-Methyl-4-nitro-1H-pyrazole

Cat. No. B1328775
CAS RN: 3994-50-1
M. Wt: 127.1 g/mol
InChI Key: CZVJIVYLYOVBRP-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-methyl-4-nitro-1H-pyrazole, often involves the reaction of hydrazones with nitroolefins. A regioselective synthesis approach has been developed for the creation of tri- and tetrasubstituted pyrazoles, which could be applicable to the synthesis of 1-methyl-4-nitro-1H-pyrazole . The process involves a stepwise cycloaddition mechanism, which is a common strategy in constructing the pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction (XRD), NMR spectroscopy, and computational methods like density functional theory (DFT). For instance, the molecular and supramolecular structures of certain pyrazole derivatives have been established by XRD, revealing details such as crystal system, space group, and molecular conformation . These studies provide insights into the geometric parameters that could be similar in the case of 1-methyl-4-nitro-1H-pyrazole.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key transformation for functional group modifications. For example, trinitropyrazole reacts with nucleophiles such as ammonia, amines, and thiols, leading to the substitution of the nitro group and the formation of dinitropyrazoles . This type of reactivity could be expected for 1-methyl-4-nitro-1H-pyrazole as well, allowing for the introduction of different substituents at the nitro position.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Properties such as melting points, solubility, and stability can be determined experimentally. Computational studies, including DFT calculations, can predict properties like vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential . These theoretical predictions often show good agreement with experimental data, providing a comprehensive understanding of the compound's behavior. Additionally, the reactivity of pyrazole derivatives can be compared by studying their reactions under various conditions, as seen in the synthesis of 5-aryl-3-(methylsulfanyl)-1H-pyrazoles .

Scientific Research Applications

Application 1: Crystal Structure Analysis

  • Summary of the Application : The compound 1-Methyl-4-nitro-1H-pyrazole has been used in the study of crystal structures. The crystal structure of a similar compound, 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, was analyzed .
  • Methods of Application : The crystal structure was determined using X-ray diffraction. The crystal was a colorless block with a size of 0.23 × 0.17 × 0.15 mm. The data was collected using Mo K α radiation (0.71073 Å) on a Bruker APEX-II diffractometer .
  • Results or Outcomes : The crystal structure was determined to be monoclinic, with a = 4.5811 (16) Å, b = 19.734 (7) Å, c = 11.812 (4) Å, β = 101.181 (11)°, V = 1047.6 (6) ų, Z = 4, Rgt (F) = 0.0742, wRref (F²) = 0.1176, T = 296 (2) K .

Application 2: Synthesis of Pyrazole Derivatives

  • Summary of the Application : 3-Methyl-4-nitropyrazole is used as a reactant in the preparation of aminopyrazole derivatives .
  • Results or Outcomes : The outcome of this application is the production of aminopyrazole derivatives. These derivatives have been found to be potent, selective, and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors .

Safety And Hazards

1-Methyl-4-nitro-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-6-3-4(2-5-6)7(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVJIVYLYOVBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192990
Record name Pyrazole, 1-methyl-4-nitro-
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-nitro-1H-pyrazole

CAS RN

3994-50-1
Record name 1-Methyl-4-nitro-1H-pyrazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 1-methyl-4-nitro-
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Record name Pyrazole, 1-methyl-4-nitro-
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Record name 1-methyl-4-nitro-1H-pyrazole
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Synthesis routes and methods I

Procedure details

A mixture of 0.996 g (8.82 mmol) of 4-nitropyrazole (J. Med. Chem. 2005, 48, 5780-5793) and 1.33 g (10.6 mmol) of dimethyl sulphate in 10 mL of 1 M NaOH was heated at 35° C. for 48 hrs. The reaction mixture was cooled to RT and the precipitate was filtered, washed with water, and dried to give 0.561 g (50% yield) of 1-methyl-4-nitro-1H-pyrazole: 1H NMR (DMSO-d6) δ8.83 (s, 1H), 8.22 (s, 1H), 3.91 (s, 3H).
Quantity
0.996 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-nitro-1H-pyrazole (1.13 g, 10.0 mmol) and iodomethane (1.25 mL, 20.0 mmol) in DMF (12 mL), NaH (60% in mineral oil, 0.600 g, 15.0 mmol) was added. The mixture was stirred for 18 h. Water and EtOAc were added. The organic phase was separated, washed with water, dried over Na2SO4, concentrated in vacuo to give 1-methyl-4-nitro-1H-pyrazole as a solid (1.11 g).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
CX TAN, DL SHEN, JQ WENG, XM OU - Chinese Journal of Organic …, 2005 - sioc-journal.cn
… The results of biological tests indicated that, at 25 mg/L, 3-(3-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carbonyl)thiazolidin-2-one (3c) and 3-(3-ethyl1-methyl-4-nitro-1H-pyrazole-5-carbonyl)…
Number of citations: 6 sioc-journal.cn
ZJ Garlets, EM Yuill, A Yang, Q Ye, W Ding… - … Process Research & …, 2023 - ACS Publications
… Moreover, complete deuterium incorporation could be accomplished at the C5 position of a pyrazole by stirring 1 or 1-methyl-4-nitro-1H-pyrazole (3) in the presence of 10 wt % NaOD in …
Number of citations: 3 pubs.acs.org
GL Lu, A Ashoorzadeh, RF Anderson, AV Patterson… - Tetrahedron, 2013 - Elsevier
… 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole (2e) (52 mg, 0.23 mmol) (prepared by LiBr mediated halogen exchange on 5-(chloromethyl)-1-methyl-4-nitro-1H-pyrazole 3 ), portionwise …
Number of citations: 16 www.sciencedirect.com
Z Liu, B Gao, K Chernichenko, H Yang, S Lemaire… - Organic …, 2023 - ACS Publications
… In order to investigate the C–H arylation of a synthetically useful and functionalized heterocycle, we chose 1-methyl-4-nitro-1H-pyrazole (2a) as the substrate (Table 1). (12) Thus, the C–…
Number of citations: 1 pubs.acs.org
M Fleuti, K Bártová, LP Slavetinska… - The Journal of …, 2020 - ACS Publications
A series of 8-substituted 1-methyl-1,4-dihydropyrazolo[3′,4′:4,5]pyrrolo[2,3-d]pyrimidine (methylpyrazolo-fused 7-deazapurine) ribonucleosides have been designed and synthesized…
Number of citations: 9 pubs.acs.org
P Richardson - Synfacts, 2023 - thieme-connect.com
… Comment: Model studies on the reaction between 1-methyl-4-nitro-1H-pyrazole (2) and 1-bromo-2-methoxynaphthalene (1) demonstrated the subtle steric influence played by the C2-…
Number of citations: 0 www.thieme-connect.com
SJ Han, HT Kim, JM Joo - The Journal of Organic Chemistry, 2016 - ACS Publications
We have developed inter- and intramolecular C–H alkenylation reactions of pyrazoles. The catalyst, derived from Pd(OAc) 2 and pyridine, enabled the oxidative alkenylation of …
Number of citations: 45 pubs.acs.org
Y Zhi, H Li, P Yang, Q Jin, C Yao, B Li, J Ling… - European Journal of …, 2023 - Elsevier
… H 2 O, 95% EtOH; (c) 4-nitropyrazole-3-carboxylic acid or 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid or 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, EDC . HCl, HOBt, DMF, rt; (d…
Number of citations: 3 www.sciencedirect.com
F Islam, TM Quadery, R Bai… - Bioorganic & medicinal …, 2021 - Elsevier
… Intermediate 29a was identified as the methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate … Intermediate 29b was determined to be the methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate …
Number of citations: 9 www.sciencedirect.com
VA Zapol'skii, JC Namyslo, M Gjikaj, DE Kaufmann - Heterocycles, 2016 - jglobal.jst.go.jp
… About 1-[5-(Dichloromethyl)-1-methyl-4-nitro-1H-pyrazole-3-yl]piperidine-4-carboxylic acid … Search "1-[5-(Dichloromethyl)-1-methyl-4-nitro-1H-pyrazole-3-yl]piperidine-4-carboxylic acid …
Number of citations: 5 jglobal.jst.go.jp

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